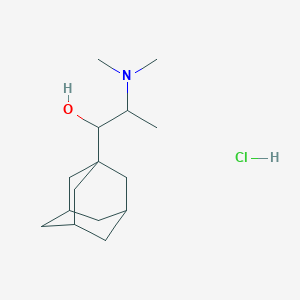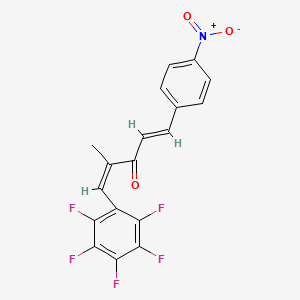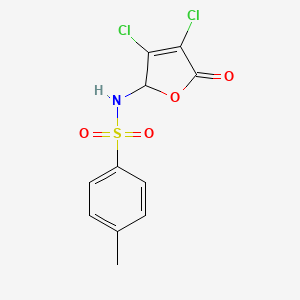![molecular formula C20H19N3OS B5211742 N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5211742.png)
N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide, also known as PPTB, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. PPTB is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in regulating insulin signaling and glucose homeostasis.
Applications De Recherche Scientifique
N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. PTP1B inhibitors like N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide have been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes and obesity. N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide has also been studied for its potential anti-cancer properties, as PTP1B is overexpressed in many types of cancer cells.
Mécanisme D'action
N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide works by inhibiting the activity of PTP1B, which is a negative regulator of insulin signaling. PTP1B dephosphorylates insulin receptor substrate proteins, leading to decreased insulin signaling and glucose uptake. Inhibition of PTP1B by N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide leads to increased insulin signaling and glucose uptake, resulting in improved glucose homeostasis and insulin sensitivity.
Biochemical and Physiological Effects:
N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide has been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes and obesity. N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. However, N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide has been shown to have off-target effects on other proteins, which may limit its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide is a potent and selective inhibitor of PTP1B, making it a useful tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. However, N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide has off-target effects on other proteins, which may complicate data interpretation. Additionally, N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide has poor solubility in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
Future research on N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide should focus on developing more potent and selective inhibitors of PTP1B that have fewer off-target effects. Additionally, N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide and other PTP1B inhibitors should be studied in clinical trials to determine their safety and efficacy in treating type 2 diabetes and obesity. Finally, N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide and other PTP1B inhibitors should be studied in combination with other anti-diabetic and anti-obesity drugs to determine their potential synergistic effects.
Méthodes De Synthèse
N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide can be synthesized using a multistep synthetic route that involves the reaction of 4-chloro-6-phenylpyrimidine with thiourea to form 6-phenyl-4-pyrimidinylthiourea. This intermediate is then reacted with 2-bromo-N-phenylbutanamide to form N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide. The final product is obtained after purification and characterization using various spectroscopic techniques.
Propriétés
IUPAC Name |
N-phenyl-2-(6-phenylpyrimidin-4-yl)sulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c1-2-18(20(24)23-16-11-7-4-8-12-16)25-19-13-17(21-14-22-19)15-9-5-3-6-10-15/h3-14,18H,2H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSRGZQPZJXHHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1)SC2=NC=NC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5211659.png)
![1-(4-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-4-oxobutyl)-2-piperidinone](/img/structure/B5211665.png)


![[1-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl](phenyl)methanone](/img/structure/B5211701.png)
![5,5'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]diisophthalic acid](/img/structure/B5211709.png)

![1-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5211718.png)
![2-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5211727.png)
![ethyl 1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5211749.png)
![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine](/img/structure/B5211756.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide](/img/structure/B5211767.png)
